molecular formula C10H9Cl2NO3 B10969079 Ethyl 2-(3,5-dichloroanilino)-2-oxoacetate

Ethyl 2-(3,5-dichloroanilino)-2-oxoacetate

Cat. No.: B10969079
M. Wt: 262.09 g/mol
InChI Key: TWCKXIWWYZWQIS-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloroanilino)-2-oxoacetate is an organic compound with the molecular formula C10H11Cl2NO3 It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dichloroanilino)-2-oxoacetate typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloroanilino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dichloroanilino)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichloroanilino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A precursor to ethyl 2-(3,5-dichloroanilino)-2-oxoacetate, used in the production of dyes and herbicides.

    Ethyl 2-(4-chloroanilino)-2-oxoacetate: A similar compound with a single chlorine substitution, used in similar applications.

    Ethyl 2-(3,4-dichloroanilino)-2-oxoacetate: Another derivative with different chlorine substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. The presence of two chlorine atoms at the 3 and 5 positions can enhance its stability and binding affinity in certain applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

ethyl 2-(3,5-dichloroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H,13,14)

InChI Key

TWCKXIWWYZWQIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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